5-Fluoroquinoxaline
Description
Contextualization within Quinoxaline (B1680401) Chemistry
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, serves as a foundational structure for a vast array of synthetic compounds. nih.gov This nitrogen-containing heterocycle is a prominent scaffold in medicinal chemistry and materials science due to the diverse biological and physical properties exhibited by its derivatives. mdpi.comresearchgate.net Quinoxalines are known to interact with various biological targets, including enzymes and receptors, through mechanisms like hydrogen bonding and π-stacking interactions, which is attributed to the nitrogen atoms in their structure. mdpi.com
5-Fluoroquinoxaline is a specific derivative of quinoxaline, distinguished by the substitution of a hydrogen atom with a fluorine atom at the 5-position of the quinoxaline core. The introduction of fluorine, the most electronegative element, into an aromatic system significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic fluorination is a common approach in drug discovery to enhance the parent compound's pharmacological profile. smolecule.com Consequently, this compound is investigated as a key intermediate and a pharmacologically active agent in its own right. The reactivity of the compound is influenced by the fluorine atom; for instance, it can undergo nucleophilic substitution reactions, allowing for the synthesis of a wide range of other derivatives. smolecule.com
Significance in Contemporary Chemical Research
The quinoxaline framework is a "privileged structure" in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities, including anticancer, antimicrobial (antibacterial, antifungal), antiviral, and anti-inflammatory properties. mdpi.comresearchgate.netmdpi.com The significance of this compound lies in its potential to build upon this established therapeutic promise. The presence of the fluorine atom can enhance binding affinity to target proteins and improve pharmacokinetic properties, making fluorinated quinoxalines like this compound highly sought-after candidates for drug development. smolecule.com
Beyond medicine, quinoxaline derivatives are finding increasing application in materials science, particularly in the development of organic electronics. researchgate.net They are used as electron-deficient building blocks in the synthesis of conjugated polymers and small molecules for organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The electronic nature of the quinoxaline ring can be fine-tuned through substitution, and the introduction of fluorine in this compound makes it a valuable component for creating new materials with specific electronic and photophysical properties. researchgate.netresearchgate.net
Scope and Research Trajectories
Current and future research on this compound is proceeding along several key trajectories. A major focus is its utilization as a versatile building block in organic synthesis to create more complex molecules. smolecule.com Researchers are exploring its use in nucleophilic substitution and coupling reactions to generate libraries of novel quinoxaline derivatives.
In medicinal chemistry, a significant research trajectory involves structure-activity relationship (SAR) studies. These investigations aim to understand how the 5-fluoro substituent influences the biological activity of quinoxaline-based compounds against various targets, such as cancer cell lines, bacteria, and viruses. mdpi.com For example, quinoxaline derivatives have been investigated for their potential to inhibit enzymes crucial for pathogen survival or cancer progression. mdpi.com
In the field of materials science, research is directed towards incorporating this compound into novel polymers and small molecules for optoelectronic applications. researchgate.net The goal is to develop materials with improved performance in organic solar cells and other electronic devices. researchgate.net The electron-withdrawing nature of the fluoroquinoxaline unit is being exploited to design donor-acceptor (D-A) type materials with tailored energy levels and charge transport properties. researchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 77130-30-4 |
| Molecular Formula | C₈H₅FN₂ |
| Molecular Weight | 148.14 g/mol |
| Density (Calculated) | 1.297 g/cm³ |
| Boiling Point (Calculated) | 241.931 °C at 760 mmHg |
| Flash Point (Calculated) | 100.116 °C |
Table 2: Investigated Applications of the Quinoxaline Scaffold
| Field | Application Area | Reference |
| Medicinal Chemistry | Anticancer | researchgate.netmdpi.com |
| Antibacterial & Antifungal | researchgate.netmdpi.com | |
| Antiviral | mdpi.com | |
| Anti-inflammatory | researchgate.net | |
| Antimalarial | mdpi.comresearchgate.net | |
| Materials Science | Organic Photovoltaics (Solar Cells) | researchgate.netresearchgate.net |
| Organic Electronics | researchgate.net | |
| Luminescent Materials | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCYVCLBSVVQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349151 | |
| Record name | 5-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77130-30-4 | |
| Record name | 5-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Fluoroquinoxaline and Its Derivatives
Classical and Conventional Synthetic Approaches
Traditional methods for synthesizing the quinoxaline (B1680401) scaffold, which can be subsequently functionalized to yield 5-fluoroquinoxaline, have been well-established for decades. These methods often involve condensation reactions and halogenation strategies.
Condensation Reactions in Quinoxaline Framework Construction
The most fundamental and widely used method for constructing the quinoxaline ring system is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. nih.gov This reaction, typically carried out in solvents like ethanol (B145695) or acetic acid, forms the core bicyclic structure of quinoxaline. nih.gov
For the synthesis of this compound derivatives, a key starting material is a substituted o-phenylenediamine, such as 4-fluoro-o-phenylenediamine. This precursor can be obtained through the reduction of 4-fluoro-2-nitroaniline, for instance, by catalytic hydrogenation using palladium on carbon (Pd/C). mdpi.com The resulting 4-fluoro-o-phenylenediamine is then condensed with a suitable 1,2-dicarbonyl compound, like glyoxal, to yield the 6-fluoroquinoxaline (B159336). mdpi.com While this provides a route to a fluorinated quinoxaline, obtaining the 5-fluoro isomer requires a different starting diamine or a subsequent halogenation step at the desired position.
Although effective, these classical condensation reactions can have drawbacks, including long reaction times, the need for high temperatures, and the use of potentially toxic organic solvents. nih.gov
Halogenation Strategies
Introducing a fluorine atom at the 5-position of the quinoxaline ring can be achieved through various halogenation techniques. Direct fluorination of the quinoxaline ring system is one approach, employing specialized fluorinating agents. smolecule.com
Another strategy involves nucleophilic substitution reactions on a pre-functionalized quinoxaline. For example, a chlorine or bromine atom at the 5-position can be displaced by a fluoride (B91410) ion. The reactivity of halogen substituents on the quinoxaline ring makes them amenable to such transformations. smolecule.coma2bchem.com The specific conditions for these reactions, including the choice of solvent and temperature, are crucial for achieving successful substitution.
Furthermore, halogenation can be performed on quinoxaline derivatives. For instance, the bromination and chlorination of 7-fluoroquinoxaline are common methods to produce multi-halogenated quinoxalines. These reactions often require specific catalysts and controlled temperatures to ensure selective halogenation.
Here is an interactive data table summarizing classical synthesis precursors:
| Starting Material | Reagent | Product | Reaction Type |
| o-phenylenediamine | 1,2-dicarbonyl compound | Quinoxaline | Condensation |
| 4-Fluoro-2-nitroaniline | H₂, Pd/C | 4-Fluoro-o-phenylenediamine | Reduction |
| 4-Fluoro-o-phenylenediamine | Glyoxal | 6-Fluoroquinoxaline | Condensation |
| Quinoxaline | Fluorinating agent | This compound | Direct Fluorination |
| 5-Haloquinoxaline (Cl, Br) | Fluoride source | This compound | Nucleophilic Substitution |
Modern and Sustainable Synthesis Techniques
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient methods for chemical synthesis. This has led to the application of green chemistry principles, microwave-assisted synthesis, and one-pot procedures in the preparation of this compound and its derivatives.
Green Chemistry Principles in Fluoroquinoxaline Synthesis
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of quinoxaline synthesis, this has led to the exploration of recyclable catalysts, reactions in aqueous media, and solvent-free conditions. nih.govqeios.com For example, the use of heterogeneous catalysts, which can be easily recovered and reused, aligns with green chemistry principles by minimizing waste. nih.gov The development of synthetic routes that use water or other environmentally benign solvents instead of traditional organic solvents is another key area of research. qeios.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner products compared to conventional heating methods. mdpi.comnih.gov
The synthesis of quinoxaline derivatives has been shown to be amenable to microwave irradiation. x-mol.netresearchgate.net For instance, the intramolecular cyclization to form pyrimido[4,5-b]quinolines, which are structurally related to quinoxalines, has been successfully achieved using microwave assistance. nih.gov Similarly, the preparation of 6-aminoquinoxalines from 6-fluoroquinoxaline via nucleophilic substitution has been efficiently carried out under microwave irradiation, demonstrating the utility of this technology for functionalizing the quinoxaline core. mdpi.com These methods often offer the advantages of high yields, mild reaction conditions, and easy work-up procedures. nih.gov
One-Pot Synthetic Procedures
The synthesis of quinoxaline derivatives has been successfully achieved through one-pot protocols. For example, an iron-catalyzed one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols has been reported. rsc.org This process involves the in-situ generation of the necessary 1,2-diaminobenzene intermediate, followed by condensation. rsc.org Multi-component one-pot protocols, such as the condensation of substituted isatin (B1672199) with substituted o-phenylenediamine, have also been developed for the synthesis of quinoxaline derivatives. researchgate.net These approaches streamline the synthetic process and align with the principles of green chemistry by minimizing waste and energy consumption. organic-chemistry.orgrsc.org
An interactive data table summarizing modern synthesis techniques is provided below:
| Technique | Key Features | Example Application |
| Green Chemistry | Recyclable catalysts, aqueous media, solvent-free conditions | Synthesis of quinoxalines using heterogeneous catalysts |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner products | Preparation of 6-aminoquinoxalines from 6-fluoroquinoxaline |
| One-Pot Synthesis | Multiple steps in one vessel, reduced waste, increased efficiency | Iron-catalyzed synthesis of quinoxalines from 2-nitroanilines and vicinal diols |
Reactions in Aqueous Media
The use of water as a solvent in organic synthesis presents numerous benefits, including enhanced safety, reduced environmental impact, and cost-effectiveness. tandfonline.com For the synthesis of quinoxaline derivatives, water can facilitate unique reactivity and selectivity compared to traditional organic solvents. tandfonline.com
A common method for synthesizing quinoxalines is the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. mdpi.commdpi.com Various catalysts have been employed to promote this reaction in aqueous media. For instance, p-dodecylbenzenesulfonic acid (DBSA) has been utilized as a Brønsted acid-surfactant catalyst, which not only catalyzes the reaction but also helps to solubilize the organic reactants through the formation of micelles. tandfonline.com The use of 10 mol% DBSA in water at room temperature has proven effective for the synthesis of quinoxaline derivatives in high yields. tandfonline.com
Other catalysts, such as copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O), have also been successfully used for the synthesis of quinoxalines in water. researchgate.net This method involves the simple condensation of a 1,2-dicarbonyl compound and a 1,2-diamine in the presence of the catalyst. researchgate.net Additionally, tetraethylammonium (B1195904) bromate (B103136) in water has been reported as an efficient medium for the cyclocondensation of 1,2-diamines and 1,2-diketones, leading to high yields of quinoxaline derivatives in a short reaction time. bioinfopublication.org
The development of these "green" synthetic methods, which often involve recyclable catalysts and one-pot procedures, is a significant advancement in the preparation of quinoxaline derivatives. mdpi.commdpi.com
Table 1: Catalysts for Quinoxaline Synthesis in Aqueous Media
| Catalyst | Reactants | Solvent | Key Features | Yield (%) | Reference |
| p-Dodecylbenzenesulfonic acid (DBSA) | o-Phenylenediamine, Benzil | Water | Room temperature, Surfactant properties | 92 | tandfonline.com |
| Copper sulfate pentahydrate (CuSO₄·5H₂O) | 1,2-Dicarbonyl compounds, 1,2-Diamines | Water | Simple procedure | N/A | researchgate.net |
| Tetraethylammonium bromate | o-Phenylenediamines, 1,2-Diketones | Water | Short reaction time, High yield | up to 92 | bioinfopublication.org |
| Iodine | o-Phenylenediamine, α-Diketones | Water | Mild conditions, High yields | N/A | ajrconline.org |
Transition Metal-Catalyzed Synthesis
Transition metal catalysis offers powerful tools for the construction of complex heterocyclic frameworks like this compound. Palladium and copper-based catalysts are particularly prominent in this area.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the formation of quinoxaline derivatives. jcsp.org.pkrsc.org These methods often involve the creation of carbon-carbon and carbon-nitrogen bonds, which are crucial for building the quinoxaline scaffold.
One strategy involves the sequential coupling of different terminal alkynes with 2,3-dichloroquinoxaline (B139996) under controlled conditions to produce unsymmetrical 2,3-diethynyl quinoxalines in high yields. nih.gov Another approach is the synthesis of indolo[2,3-b]quinoxaline derivatives from 2,3-dibromoquinoxaline (B1596595) through either a one-pot, two-fold C-N coupling and C-H activation or a two-step process involving Suzuki coupling followed by annulation. rsc.orguni-rostock.de
The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl halides, has been used to synthesize alkyne-substituted quinoxaline derivatives. jcsp.org.pk This reaction typically employs a palladium catalyst in conjunction with a copper co-catalyst. jcsp.org.pk Furthermore, palladium catalysis has been utilized in the reductive annulation of catechols and nitroarylamines to directly synthesize novel quinoxaline derivatives. rsc.org
Table 2: Examples of Palladium-Catalyzed Synthesis of Quinoxaline Derivatives
| Starting Materials | Reaction Type | Catalyst System | Product Type | Reference |
| 2,3-Dichloroquinoxaline, Terminal alkynes | Sequential coupling | Palladium-based | Unsymmetrical 2,3-diethynyl quinoxalines | nih.gov |
| 2,3-Dibromoquinoxaline, Amines | C-N coupling, C-H activation | Palladium-based | Indolo[2,3-b]quinoxalines | rsc.orguni-rostock.de |
| 2-(4-Bromophenyl)quinoxaline, Terminal alkynes | Sonogashira coupling | (PPh₃)₂PdCl₂/CuI | Alkyne-substituted quinoxalines | jcsp.org.pk |
| Catechols, Nitroarylamines | Reductive annulation | Palladium-based | Novel quinoxaline derivatives | rsc.org |
Copper-Mediated Fluorination Reactions
Copper-mediated reactions are particularly relevant for the introduction of fluorine atoms onto the quinoxaline core. The synthesis of fluorinated quinoxalines is of high interest due to the unique properties that fluorine imparts on bioactive molecules.
Copper-catalyzed methods have been developed for the direct C-H trifluoromethylation of pyrrolo[1,2-a]quinoxalines. researchgate.net These reactions often utilize a CF₃ source, such as CF₃SO₂Na, and an oxidant. Copper has also been used to mediate the radiofluorination of aryl boronic acids with K¹⁸F, a method applicable to the synthesis of ¹⁸F-labeled quinoxalines for positron emission tomography (PET). nih.gov
Furthermore, copper-mediated fluorination of aryl stannanes and aryl trifluoroborates with N-fluoro-2,4,6-trimethylpyridinium triflate provides a route to fluoroarenes, which can be precursors to or include fluoroquinoxaline derivatives. organic-chemistry.org
Cyclization and Rearrangement Reactions
Cyclization and rearrangement reactions provide alternative and often elegant pathways to the quinoxaline ring system, sometimes leading to the formation of N-oxide derivatives which are also of biological interest.
Beirut Reaction and Benzofuroxan (B160326) Intermediates
The Beirut reaction is a classical and significant method for synthesizing quinoxaline-1,4-dioxides. mtieat.orgmdpi.com It involves the condensation of a benzofuroxan (also known as benzofurazan (B1196253) N-oxide) with an enolate or enamine. youtube.com The generally accepted mechanism starts with the nucleophilic addition of an enolate to an electrophilic nitrogen atom of the benzofuroxan. This is followed by ring closure and dehydration to yield the quinoxaline-1,4-dioxide. nih.gov
The reaction can be catalyzed by a base, such as triethylamine (B128534), and can be performed with various sources of enolates like ketones, β-diketones, and β-ketoesters. scielo.br When using an unsymmetrically substituted benzofuroxan, a mixture of regioisomers can be formed, with the ratio depending on steric and electronic factors of the substituents. For instance, the reaction of 5(6)-fluoro-6(5)-(4-methyl-1-piperazinyl)benzofuroxan with an N-acetoacetyl-β-aminoalkanol in the presence of triethylamine has been used to synthesize N-[6-fluoro-7-(4-methyl-1-piperazinyl)-3-methyl-2-quinoxaloyl]-β-aminoalkanol 1,4-dioxides. researchgate.net
A significant application of this reaction is in the synthesis of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides from the reaction of benzofuroxans with benzoylacetonitrile. nih.gov
Table 3: Key Features of the Beirut Reaction for Quinoxaline Synthesis
| Reactant 1 | Reactant 2 | Product | Key Intermediates | Reference |
| Benzofuroxan | Enolate/Enamine | Quinoxaline-1,4-dioxide | Benzofuroxan intermediate | mtieat.orgmdpi.com |
| 5(6)-Fluoro-6(5)-(4-methyl-1-piperazinyl)benzofuroxan | N-acetoacetyl-β-aminoalkanol | N-[6-fluoro-7-(4-methyl-1-piperazinyl)-3-methyl-2-quinoxaloyl]-β-aminoalkanol 1,4-dioxide | Benzofuroxan intermediate | researchgate.net |
| Benzofuroxan | Benzoylacetonitrile | 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide | Benzofuroxan intermediate | nih.gov |
Cyclization of o-Nitroacetanilides
The cyclization of o-nitroacetanilides is another route to quinoxaline derivatives, specifically leading to quinoxalinone oxides. The cyclization of α-substituted o-nitroacetanilides in the presence of a basic catalyst can yield 3-hydroxyquinoxaline 1-oxides. researchgate.net
For example, α-benzoyl-o-nitroacetanilide can be alkylated and then cyclized with warm aqueous alkali to produce 2-n-alkyl-3,4-dihydro-3-oxoquinoxaline 1-oxides. researchgate.net A one-pot annulation reaction of anilines with 1,1,2-trichloro-2-nitroethene has been developed to give 3-chloroquinoxalin-2(1H)-one 4-oxides in good yields. researchgate.net
Functional Group Transformations and Oxidations
Oxidation to Quinoxaline 1,4-Dioxides
The oxidation of quinoxaline derivatives to their corresponding 1,4-dioxides is a significant transformation, often enhancing their biological activity. nih.gov A notable method for this conversion involves the use of a complex of hypofluorous acid with acetonitrile. This approach has proven effective for oxidizing quinoxalines, including those with electron-withdrawing substituents and sterically hindered 5-substituted derivatives, to quinoxaline 1,4-dioxides in quantitative yields. For example, a quinoxaline with a substituent at the 5-position can be successfully oxidized to the corresponding 1,4-dioxide, a transformation that is often challenging with other methods.
Another approach to forming the quinoxaline 1,4-dioxide scaffold is through the Beirut reaction, which involves the cyclization of o-benzoquinone dioxime with 1,2-dicarbonyl compounds. While this method can produce 2,3-disubstituted quinoxaline 1,4-dioxides, the yields are often low. A more efficient synthesis of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxide and 2-hydroxyquinoxaline (B48720) 1,4-dioxide has been achieved via the Beirut reaction from malononitrile (B47326) and benzofuroxan.
The oxidation of a 5-hydroxyquinoxaline derivative using a peracid, such as m-chloroperbenzoic acid, in an inert solvent like benzene (B151609) can also yield the corresponding 5-hydroxyquinoxaline-1,4-dioxide. google.com
Table 1: Oxidation of Quinoxaline Derivatives
| Starting Material | Oxidizing Agent/Reaction | Product | Reference |
|---|---|---|---|
| 5-Substituted quinoxaline | Hypofluorous acid with acetonitrile | 5-Substituted quinoxaline 1,4-dioxide | |
| o-Benzoquinone dioxime and 1,2-diketones | Beirut reaction | 2,3-Disubstituted quinoxaline 1,4-dioxide | |
| Malononitrile and benzofuroxan | Beirut reaction | 3-Aminoquinoxaline-2-carbonitrile 1,4-dioxide |
Nucleophilic Substitution Reactions Involving Fluorine
The fluorine atom in this compound is susceptible to nucleophilic substitution, a common reaction for aryl fluorides, especially when activated by electron-withdrawing groups. smolecule.comscience.gov The carbon-fluorine bond is polarized, with the carbon atom having a partial positive charge, making it a target for nucleophiles. libretexts.org The rate of nucleophilic aromatic substitution often increases with the electronegativity of the leaving group, following the trend I < Br < Cl < F, though bond strength also plays a crucial role. libretexts.org
In the context of quinoxalines, the presence of N-oxide groups enhances the reactivity of the ring towards nucleophilic substitution, particularly at the position alpha to the N-oxide. thieme-connect.de For instance, the reaction of 5,6-difluorobenzofuroxan with enamines can lead to the synthesis of 7-amino-6-fluoroquinoxaline 1,4-dioxides, where one of the fluorine atoms is substituted by an amine. researchgate.net
The nucleophilic aromatic substitution of fluorine in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been demonstrated with various oxygen, sulfur, and nitrogen nucleophiles, highlighting the potential for similar reactions with this compound. beilstein-journals.org
Synthesis of Specific Fluoroquinoxaline Derivatives
Preparation of Poly(phenylquinoxalines) (PPQs) with Fluoroquinoxaline Moieties
The polymerization of these monomers is typically carried out in N-methyl-2-pyrrolidinone (NMP) with potassium carbonate, proceeding via aromatic nucleophilic substitution. colab.wsacs.org This method yields high molecular weight PPQs with intrinsic viscosities ranging from 1.4 to 2.5 dL/g and glass transition temperatures between 221 and 287 °C. acs.org Replacing the 1,4-phenylene group of the phenol (B47542) in the monomer with other groups like 2,6-naphthylene or 4,4'-biphenylene can lead to more reactive monomers, allowing for lower polymerization temperatures and shorter reaction times. colab.wsacs.org
Table 2: Properties of PPQs from Different Monomers
| Monomer Phenolic Group | Intrinsic Viscosity (dL/g) | Glass Transition Temp. (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Reference |
|---|---|---|---|---|---|
| 1,4-Phenylene | 1.4 - 2.5 | 221 - 287 | ≥92 | ≥2.6 | acs.org |
| 2,6-Naphthylene | 2.51 | 278 | 95 | 3.0 | nasa.gov |
| 4,4'-Biphenylene | - | - | - | - | colab.ws |
Synthesis of Halogenated Fluoroquinoxalines
The synthesis of halogenated quinoxalines can be achieved through various methods. Direct halogenation of the quinoxaline ring is possible, although it often requires harsh conditions. For example, quinoxaline can be regioselectively brominated at the 5-position using N-bromosuccinimide in concentrated sulfuric acid, albeit in low yield. thieme-connect.de The synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported in a one-pot, three-step process starting from 2-amino-3-methylbenzoic acid, with the final halogenation step using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). sioc-journal.cn
A general procedure for synthesizing halogenated 1,5-diarylimidazoles involves refluxing the starting imidazole (B134444) with NCS, NBS, or NIS in chloroform. mdpi.com A similar strategy could potentially be applied to fluoroquinoxaline systems. Another approach involves the dearomative spirocyclization of biaryl ynones using polyhaloalkanes as radical precursors to generate halogenated spiro kpi.uakpi.uatrienones. rsc.org
Microwave-induced nucleophilic [¹⁸F]fluorination is a rapid method for introducing fluorine onto aromatic rings. nih.gov While this is typically for radiolabeling, the underlying principles of nucleophilic aromatic substitution are relevant.
Hydroxamate Synthesis Incorporating Fluoroquinoxaline
Hydroxamic acids are a class of compounds with a wide range of biological activities. sapub.orgresearchgate.net The synthesis of hydroxamates often involves the reaction of a carboxylic acid derivative with hydroxylamine (B1172632) or its protected forms. sapub.orgresearchgate.net A common method is the coupling of a carboxylic acid with O-protected hydroxylamines, followed by deprotection. researchgate.net
For instance, the synthesis of novel hydroxamic acid derivatives based on spiro carbocyclic 2,6-diketopiperazine scaffolds has been reported. nih.gov The final step in this synthesis is the removal of a benzyl (B1604629) protecting group from an O-benzyl hydroxamate via catalytic hydrogenolysis to yield the desired hydroxamic acid in high yields. nih.gov Another example is the synthesis of 4,5-dihydroisoxazoles containing hydroxamate moieties, which have shown potential as therapeutic agents. nih.gov
While no direct synthesis of a hydroxamate incorporating a this compound moiety was found in the provided search results, a plausible route would involve preparing a carboxylic acid derivative of this compound and then coupling it with a suitable hydroxylamine derivative, followed by deprotection if necessary.
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Methods for Structural Assignment
Spectroscopy is the primary tool for determining the constitution of 5-Fluoroquinoxaline. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all employed to provide a complete picture of the atomic environments. researchgate.net The analysis of these spectra relies on chemical shifts (δ), coupling constants (J), and signal multiplicities to assign each atom within the molecule. Current time information in Bangalore, IN.
The ¹H NMR spectrum provides information on the aromatic protons. The fluorine atom at the C-5 position exerts a significant electronic influence, affecting the chemical shifts of adjacent protons. The protons on the pyrazine (B50134) ring (H-2 and H-3) and the benzene (B151609) ring (H-6, H-7, and H-8) exhibit distinct signals, with their coupling patterns revealing their connectivity.
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the quinoxaline (B1680401) core. The carbon atom bonded to the fluorine (C-5) will show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF), a definitive indicator of the C-F bond. Other carbons will also exhibit smaller two- and three-bond couplings to the fluorine atom.
¹⁹F NMR is particularly informative for fluorinated compounds. Current time information in Bangalore, IN. Since ¹⁹F has a natural abundance of 100% and a spin of ½, it is a highly sensitive nucleus for NMR experiments. rsc.org The this compound spectrum is expected to show a single resonance, and its chemical shift provides information about the electronic environment of the fluorine atom.
Specific spectral data for this compound is not widely available in published literature, thus a representative data table cannot be compiled. The description above is based on established principles of NMR spectroscopy.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups and bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netajol.info The IR spectrum of this compound is expected to display characteristic absorption bands that confirm its structural features.
Table 1: Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| C=C Aromatic Ring Stretch | 1620-1450 | Medium-Variable |
| C=N Stretch | 1650-1550 | Medium-Variable |
| C-F Stretch | 1250-1000 | Strong |
| Aromatic C-H Bending (Out-of-Plane) | 900-675 | Strong |
Note: This table is based on typical frequency ranges for the specified functional groups and does not represent experimentally measured data for this compound.
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. wikipedia.org For this compound (C₈H₅FN₂), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.
The fragmentation pattern is key to confirming the structure. In electron ionization (EI) MS, the molecular ion can undergo characteristic cleavages. libretexts.orgojafr.ir Expected fragmentation pathways for quinoxaline-based structures include the loss of small, stable neutral molecules like hydrogen cyanide (HCN) from the pyrazine ring. rsc.org The aromatic system can also undergo ring cleavage. The presence of the fluorine atom would influence the fragmentation, and fragments containing fluorine would be identifiable by their specific mass.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. acs.orgcam.ac.uk This technique is essential for analyzing complex mixtures, and in the context of this compound synthesis, it can be used to monitor reaction progress, identify byproducts, and confirm the purity of the final product. wikipedia.org A study involving plant extracts identified the presence of Fluoroquinoxaline using Gas Chromatography-Mass Spectrometry (GC-MS), highlighting the utility of such hyphenated techniques. datacc.org
Diffraction Techniques for Solid-State Structure
While spectroscopic methods define the molecular connectivity, diffraction techniques provide the definitive arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Electrochemical and Other Analytical Probes
Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a molecule. This is especially relevant for compounds like this compound that are potential components of electroactive materials. By measuring the current response to a sweeping potential, CV can determine the oxidation and reduction potentials of the compound.
From these potentials, crucial electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. researchgate.net The electron-withdrawing nature of the fluorine atom and the quinoxaline core is expected to influence these energy levels, making this compound a potential electron-acceptor material. The precise values of its electrochemical potentials are critical for designing and predicting the performance of electronic devices.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Diethyl this compound-2,3-dicarboxylate |
Cyclic Voltammetry for Redox Properties
Cyclic voltammetry (CV) is an essential electrochemical technique for investigating the redox behavior of chemical compounds. numberanalytics.commgcub.ac.in It provides valuable information on the reduction and oxidation potentials of a molecule, the stability of the resulting radical ions, and the kinetics of electron transfer processes. numberanalytics.com In the context of quinoxaline derivatives, CV studies have been instrumental in correlating their electronic properties with their biological and material science applications. abechem.com
The electrochemical behavior of quinoxaline and its derivatives is characterized by the reversible or quasi-reversible reduction of the pyrazine ring. The introduction of a fluorine atom at the 5-position of the quinoxaline ring is expected to influence its redox properties significantly. The strong electron-withdrawing nature of fluorine generally makes the compound more difficult to oxidize and easier to reduce.
While specific cyclic voltammetry data for this compound is not extensively reported in publicly available literature, data for related fluoroquinoxaline derivatives and the parent quinoxaline molecule provide a basis for understanding its likely electrochemical characteristics. For instance, studies on dialkyl-fluoroquinoxaline-based polymers have reported their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are directly related to their oxidation and reduction potentials. researchgate.net A polymer containing a fluoroquinoxaline unit, P(BDTT-2TffQ), was found to have a HOMO level of -5.36 eV and a LUMO level of -3.52 eV. researchgate.net
Table 1: Electrochemical Properties of a Fluoroquinoxaline-Based Polymer
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |
| P(BDTT-2TffQ) | -5.36 | -3.52 | 1.84 |
Data sourced from a study on dialkyl-fluoroquinoxaline–based polymeric donors. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying chemical species that have one or more unpaired electrons. libretexts.org It is particularly useful for the characterization of radical ions generated during redox reactions. In the study of quinoxaline derivatives, EPR spectroscopy has been employed to confirm the formation of radical anions upon electrochemical reduction and to investigate the generation of reactive oxygen species under photoirradiation. abechem.comnih.govabechem.com
When a molecule like this compound undergoes a one-electron reduction, a radical anion is formed. EPR spectroscopy can detect this species and provide information about the distribution of the unpaired electron's spin density within the molecule through the analysis of hyperfine coupling constants. The interaction of the unpaired electron with magnetic nuclei, such as ¹H, ¹⁴N, and ¹⁹F, leads to the splitting of the EPR signal into multiple lines.
Table 2: EPR Data for a Related Quinoxaline Derivative
| Derivative | Method of Generation | Key Findings |
| 2-Substituted Quinoxalines | Electrochemical Reduction | Formation of radical anions confirmed by EPR spectra. abechem.comabechem.com |
| 10-Ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline | UVA Irradiation | Generation of reactive oxygen species and other radical intermediates detected. nih.gov |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. ntu.edu.sgphotophysics.com It is a widely used technique for determining the stereochemistry and secondary structure of chiral compounds. mdpi.comdoaj.orgnih.gov For a molecule to be CD-active, it must be chiral. While this compound itself is achiral, it can be incorporated into a larger chiral molecular framework, such as a steroidal system, or its derivatives can be synthesized to be chiral.
Studies on steroidal quinoxalines have shown that the quinoxaline moiety acts as a chromophore, and its electronic transitions give rise to characteristic CD signals, known as Cotton effects. mdpi.comdoaj.org The sign and magnitude of these Cotton effects can provide information about the absolute configuration and conformation of the chiral molecule. mdpi.comdoaj.org For instance, positive Cotton effects have been observed in the CD spectra of some steroidal quinoxalines, indicating a particular helical arrangement (P helicity). mdpi.comdoaj.org The nature and position of substituents on the quinoxaline ring have been shown to significantly influence the chiroptical properties. mdpi.comdoaj.org
While no specific CD spectroscopic data for a chiral derivative of this compound is available in the reviewed literature, the principles established from studies of other substituted quinoxalines can be applied. The introduction of a fluorine atom could potentially alter the electronic transitions of the quinoxaline chromophore, leading to changes in the observed CD spectrum of a chiral system containing this unit.
Table 3: Chiroptical Data for Substituted Steroidal Quinoxalines
| Substituent on Quinoxaline Ring | Wavelength of Cotton Effect (nm) | Sign of Cotton Effect | Inferred Helicity |
| Unsubstituted | 238 | Positive | P |
| Methyl-substituted | 240 | Positive | P |
| Chloro-substituted | - | Different CD behavior observed | - |
Data sourced from a study on the structure-chirality relationship of steroidal quinoxalines. mdpi.com
Theoretical and Computational Studies of 5 Fluoroquinoxaline
Electronic Structure and Molecular Orbital Analysis
The study of the electronic structure of 5-fluoroquinoxaline is fundamental to understanding its intrinsic properties, such as stability, aromaticity, and spectroscopic behavior. Computational methods allow for a detailed mapping of electron distribution and orbital energies.
Density Functional Theory (DFT) is a mainstay of computational chemistry for studying the electronic properties of molecules. nih.gov It is based on the principle that the ground-state energy of a multi-electron system can be determined from its electron density. ekb.eg For a molecule like this compound, DFT calculations are used to determine its optimized molecular geometry, electron density distribution, dipole moment, and other electronic properties.
DFT calculations typically employ various exchange-correlation functionals and basis sets. For quinoxaline (B1680401) derivatives, functionals like B3LYP (Becke's three-parameter Lee-Yang-Parr) combined with basis sets such as 6-311+G(d,p) are commonly used to achieve a balance between accuracy and computational cost. scispace.comchemrj.org These calculations provide a foundational understanding of the molecule's ground-state electronic configuration. The results of such calculations can be correlated with experimental data, for instance, by comparing calculated and measured NMR chemical shifts.
While DFT is primarily used for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. chemrxiv.orgrsc.orgfaccts.de TD-DFT is widely used to predict the UV-Vis absorption spectra of molecules by calculating the vertical excitation energies (the energy difference between the ground and excited states without a change in geometry) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. scispace.comjoaquinbarroso.com
For this compound, TD-DFT calculations can identify the nature of electronic transitions, such as n→π* (an electron promoted from a non-bonding orbital to an anti-bonding π orbital) or π→π* (an electron promoted from a bonding π orbital to an anti-bonding π orbital). scispace.com This analysis helps in interpreting experimental spectra and understanding the photophysical properties of the molecule. mdpi.com The accuracy of TD-DFT can be influenced by the choice of functional, and it provides a powerful tool for studying how substituents on the quinoxaline core affect its optical properties. rsc.org
A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. scirp.org
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. scirp.orgresearchgate.net A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be more easily polarized. scirp.orgemerginginvestigators.org For this compound, these calculations can predict its electron-accepting or electron-donating tendencies.
The following table provides an illustrative example of the kind of data generated from a HOMO-LUMO calculation. The specific values are hypothetical to demonstrate the concept.
| Orbital | Energy (eV) |
|---|---|
| LUMO | -1.75 |
| HOMO | -6.50 |
| Energy Gap (ΔE) | 4.75 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Reaction Mechanism Investigations
Beyond static electronic properties, computational chemistry is instrumental in exploring the dynamic processes of chemical reactions. These studies provide a molecular-level picture of how reactions proceed, which is often difficult to obtain through experimental means alone.
Computational methods can be used to map the potential energy surface (PES) for a given chemical reaction. nih.gov This surface connects the reactants, products, and any intermediates via transition states. savemyexams.com A transition state is a specific configuration along the reaction coordinate that corresponds to the highest energy point on the minimum energy path between a reactant and a product; it represents an energy barrier that must be overcome for the reaction to occur. molcas.orgucsb.edu
For this compound, theoretical elucidation of reaction pathways could, for example, detail the mechanism of nucleophilic aromatic substitution, a common reaction for halo-quinoxalines. By locating the transition state structure and calculating its energy (the activation energy), chemists can gain a deeper understanding of reaction kinetics and selectivity. ucsb.edumatlantis.com Computational methods like QST2 or QST3 are employed to locate these unstable saddle points on the potential energy surface. ucsb.edu
The electronic parameters derived from DFT calculations can be used to predict the reactivity profile of this compound. For instance, Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across the molecule, highlighting electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). biointerfaceresearch.com
Furthermore, calculated atomic charges, such as those from Mulliken population analysis, provide a quantitative measure of the partial charge on each atom. researchgate.net In this compound, the carbon atom bonded to the highly electronegative fluorine atom is expected to have a significant partial positive charge, making it a primary site for nucleophilic attack. The nitrogen atoms, with their lone pairs of electrons, are typically sites of protonation or coordination to electrophiles.
The following table illustrates how calculated atomic charges could be presented to predict reactive sites. The values are hypothetical examples for the heavy atoms of the this compound ring system.
| Atom | Hypothetical Mulliken Charge (a.u.) | Predicted Reactivity |
|---|---|---|
| N1 | -0.45 | Susceptible to electrophilic attack/protonation |
| C2 | +0.20 | |
| C3 | +0.15 | |
| N4 | -0.48 | Susceptible to electrophilic attack/protonation |
| C5 | +0.55 | Primary site for nucleophilic attack |
| C6 | -0.10 | |
| C7 | -0.05 | |
| C8 | -0.08 | |
| F (on C5) | -0.40 | Leaving group in nucleophilic substitution |
Elucidation of Reaction Pathways and Transition States
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling aims to connect the chemical structure of a compound to its biological activity. rjpbr.com By systematically studying how modifications to a molecular scaffold like quinoxaline affect its function, researchers can design more potent and selective molecules. mdpi.com
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. rjpbr.commdpi.com For a compound like this compound, MD simulations are crucial for understanding the stability of its complex with a biological target, such as a protein kinase or enzyme. mdpi.com The simulation provides insights into the flexibility of the protein-ligand system and the persistence of key binding interactions. mdpi.com
The typical workflow for an MD simulation involves several stages:
System Preparation: The initial 3D structure of the protein-ligand complex, often obtained from molecular docking, is placed in a simulation box. The system is then solvated with water molecules and neutralized with ions to mimic physiological conditions. igem.wikinih.gov
Minimization: The energy of the initial system is minimized to remove any steric clashes or unfavorable geometries. igem.wiki
Equilibration: The system is gradually heated to a target temperature (e.g., 300 K) and the pressure is adjusted while keeping the protein and ligand positions restrained. This allows the solvent and ions to equilibrate around the complex. igem.wikinih.gov
Production: The restraints are removed, and the simulation is run for a specific duration (e.g., 100 nanoseconds), during which the trajectory (coordinates of all atoms over time) is saved for analysis. rjpbr.comigem.wiki
Analysis of the MD trajectory can reveal the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the specific hydrogen bonds or hydrophobic interactions that are maintained throughout the simulation. rjpbr.com For example, in studies of quinazoline (B50416) derivatives targeting the Epidermal Growth Factor Receptor (EGFR), MD simulations were used to confirm the conformational stability of the top lead compounds within the EGFR kinase domain. rjpbr.com
Table 1: Representative MD Simulation Protocol for a Heterocyclic Ligand-Protein Complex
| Parameter | Description | Example Value/Software |
|---|---|---|
| Simulation Software | Program used to run the dynamics simulation. | GROMACS, NAMD, AMBER, Desmond rjpbr.comigem.wikinih.gov |
| Force Field | Set of parameters used to calculate the potential energy of the system. | GROMOS96 43A1, CHARMM36, OPLS nih.gov |
| System Setup | Initial structure preparation. | Complex solvated in a water box with counter-ions (e.g., Na+, Cl-) for neutralization. nih.gov |
| Ensemble | Statistical ensemble defining the thermodynamic conditions. | NPT (constant Number of particles, Pressure, and Temperature). igem.wiki |
| Simulation Time | Duration of the production phase. | 20 - 100 nanoseconds (ns). rjpbr.comnih.gov |
| Analysis Metrics | Calculations performed on the trajectory. | RMSD, RMSF, Hydrogen Bond Analysis, Radius of Gyration (Rg). rjpbr.com |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., a protein) to form a stable complex. mdpi.com It is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to propose the binding mode at a molecular level. rjpbr.com
The process involves placing the ligand in the binding site of the receptor and sampling different conformations and orientations. A scoring function is then used to estimate the binding affinity, typically reported in kcal/mol, with more negative scores indicating stronger predicted binding. tubitak.gov.tr
Studies on related heterocyclic scaffolds demonstrate the utility of this approach. For instance, novel quinoline (B57606) derivatives were synthesized and docked into the binding site of HIV reverse transcriptase (PDB: 4I2P), with some compounds showing higher docking scores than standard drugs. tubitak.gov.tr Similarly, docking studies of quinoline-3-carboxamide (B1254982) derivatives against a panel of DNA Damage Response (DDR) kinases helped to rationalize their selectivity. mdpi.com The analysis of docking poses reveals key interactions, such as hydrogen bonds and π-π stacking, that contribute to the binding affinity. mdpi.com For this compound, docking could be used to predict its binding to various kinase targets, where the quinoxaline scaffold is known to be a privileged structure.
Table 2: Example Molecular Docking Results for Quinolone/Quinoline Derivatives Against Protein Targets
| Ligand | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|---|
| Quinoline Derivative 4 | HIV Reverse Transcriptase | 4I2P | -10.675 | Not specified tubitak.gov.tr |
| Compound 6f (Quinoline-3-carboxamide) | ATM Kinase | N/A (Homology Model) | -9.563 | ILE220, TRP222, LYS39 mdpi.com |
| Compound 6f (Quinoline-3-carboxamide) | ATR Kinase | N/A (Homology Model) | -8.621 | GLY21, LYS22, TYR86 mdpi.com |
| Compound 6f (Quinoline-3-carboxamide) | PI3Kγ Kinase | 5G55 | -9.081 | VAL882, TRP812, LYS833 mdpi.com |
Molecular Dynamics Simulations
Predictive Modeling for Material and Biological Properties
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, establishes a mathematical correlation between the chemical structure of a compound and its properties. dergipark.org.tr These models use calculated molecular descriptors to predict various endpoints, reducing the need for extensive experimental testing. nih.govnih.gov This approach is valuable for assessing both the potential biological effects and the material characteristics of compounds like this compound.
For biological properties, QSAR models can predict toxicological endpoints or specific activities. mdpi.com For example, QSAR studies on 5,8-quinolinequinone derivatives successfully modeled their anti-proliferative and anti-inflammatory activities using descriptors like dipole moment, electrophilicity index, and molecular hardness. dergipark.org.tr The presence of halogen substituents, such as the fluorine in this compound, is known to modulate biological activity, and QSAR can quantify these effects. bvsalud.org
For material properties, QSPR models are used to predict key physicochemical characteristics. nih.govorientjchem.org These properties are essential for understanding a chemical's environmental fate and behavior. Models are commonly built to predict:
Octanol-water partition coefficient (logP): A measure of hydrophobicity. nih.gov
Water solubility (logS): The extent to which a compound dissolves in water. nih.govnih.gov
Boiling Point (BP) and Melting Point (MP): Key thermal properties. nih.govnih.gov
Vapor Pressure (logVP): A measure of a substance's volatility. nih.govnih.gov
These models are typically built using machine learning or regression analysis on large datasets of compounds with known experimental values. nih.govnih.gov The resulting models can then be used to estimate the properties of new or untested chemicals like this compound.
Table 3: Examples of Properties Predictable via QSAR/QSPR Models for Aromatic Compounds
| Property Type | Predicted Endpoint | Model Type | Common Molecular Descriptors Used |
|---|---|---|---|
| Physicochemical | Octanol-Water Partition Coefficient (logP) | QSPR | Molecular Weight, Molar Refractivity, Atom Counts nih.govorientjchem.org |
| Physicochemical | Water Solubility (logS) | QSPR | logP, Number of Aromatic Rings, Polar Surface Area nih.gov |
| Physicochemical | Boiling Point (BP) | QSPR | Molecular Weight, Connectivity Indices nih.govnih.gov |
| Biological | Aquatic Toxicity (e.g., LC50) | QSAR | logP, E_LUMO (Energy of Lowest Unoccupied Molecular Orbital), Dipole Moment mdpi.com |
| Biological | Anti-proliferative Activity (pIC50) | QSAR | Electrophilicity Index, Ionization Potential, Electronegativity dergipark.org.tr |
| Biological | Mutagenicity | QSAR | Dipole Moment, Hydrophobicity, Electrophilicity mdpi.com |
Reactivity and Reaction Pathways of 5 Fluoroquinoxaline
Substitution Reactions on the Quinoxaline (B1680401) Core
The quinoxaline ring system in 5-fluoroquinoxaline, influenced by the electronegative fluorine atom, is activated towards nucleophilic attack. This is a key feature of its reactivity, differing from electron-rich aromatic systems that typically undergo electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr): The primary substitution pathway for this compound is nucleophilic aromatic substitution (SNAr). wikipedia.org In this mechanism, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. The presence of electron-withdrawing groups, such as the fluorine atom and the ring nitrogens in this compound, stabilizes the negatively charged intermediate (a Meisenheimer complex), facilitating the reaction. masterorganicchemistry.compressbooks.pub
Common nucleophiles that react with the quinoxaline core include amines, alkoxides, and thiolates. For instance, reactions with various piperazine (B1678402) derivatives have been documented, leading to the formation of piperazinylquinoxalines. sci-hub.se These reactions are crucial for synthesizing derivatives with potential pharmacological activity. The position of the substitution on the quinoxaline core is directed by the electronic properties of the ring and any existing substituents.
Electrophilic Aromatic Substitution: While less common due to the electron-deficient nature of the ring, electrophilic aromatic substitution can occur under specific conditions. The electron-withdrawing character of the fluorine and nitrogen atoms deactivates the ring towards electrophilic attack. smolecule.com However, if strongly activating groups are also present on the ring, or under forcing reaction conditions, electrophilic substitution may be achieved.
Functionalization of the Fluorine Atom
The fluorine atom at the C5 position is a primary site for functionalization through nucleophilic aromatic substitution, where it acts as the leaving group.
The reactivity of halides as leaving groups in SNAr reactions often follows the order F > Cl > Br > I. nih.gov This is because the rate-determining step is typically the initial attack by the nucleophile, which is accelerated by the highly polarized carbon-fluorine bond. youtube.com The strong electronegativity of fluorine makes the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com
This principle is applied in the synthesis of various 5-substituted quinoxaline derivatives. By reacting this compound with a range of nucleophiles, the fluorine atom can be displaced to introduce diverse functionalities.
Table 1: Examples of Nucleophilic Substitution Reactions Displacing Fluorine
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | Piperidine | 5-(Piperidin-1-yl)quinoxaline |
| Alkoxide | Sodium Methoxide | 5-Methoxyquinoxaline |
| Thiolate | Sodium Thiophenolate | 5-(Phenylthio)quinoxaline |
These reactions are fundamental for modifying the molecule to enhance biological activity or to serve as a building block for more complex structures.
Cycloaddition Reactions
Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. The electron-deficient nature of the quinoxaline ring system can make this compound a suitable component in certain cycloaddition reactions, particularly those with electron-rich partners.
The most common type of cycloaddition is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org In these reactions, a diene (an electron-rich component with four pi electrons) reacts with a dienophile (an electron-poor component with two pi electrons). libretexts.org Due to its electron-deficient character, this compound or its derivatives can act as the dienophile. The reaction rate and success are highly dependent on the electronic properties of both the diene and the dienophile. libretexts.org
For instance, electron-deficient azadienes, such as nitro-substituted triazines, are known to undergo rapid inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles like enamines and enol ethers. nih.gov Similarly, the electron-poor pyrazine (B50134) ring of quinoxaline can participate in such reactions. The presence of the fluorine atom further enhances this electron deficiency, potentially increasing its reactivity as a dienophile with suitable electron-rich dienes. These reactions provide a powerful method for constructing complex, polycyclic heterocyclic systems.
Polymerization Mechanisms Involving Fluoroquinoxaline Monomers
This compound and its derivatives can serve as monomers in the synthesis of polymers. chandra-asri.com The process of polymerization involves linking these small monomer units into large macromolecular chains. chandra-asri.com The specific mechanism depends on the functional groups present on the monomer and the desired polymer structure.
Condensation Polymerization: If a derivative of this compound is synthesized to have two reactive functional groups (e.g., diamino- or dihydroxy- derivatives), it can undergo condensation polymerization with a suitable co-monomer (e.g., a diacid chloride or a diisocyanate). chandra-asri.com This process involves the repeated formation of a bond between the two monomers, typically with the elimination of a small molecule like water or HCl. chandra-asri.com
Addition Polymerization: While less direct for the this compound core itself, derivatives containing a polymerizable group like a vinyl or norbornene moiety can be prepared. These functionalized monomers can then undergo addition polymerization, often initiated by free radicals or transition metal catalysts, to form polymers where the quinoxaline unit is a pendant group on the main chain. pergan.combeilstein-journals.org For example, ring-opening metathesis polymerization (ROMP) is a powerful technique for polymerizing strained cyclic olefins like norbornene derivatives. beilstein-journals.org
The incorporation of the fluoroquinoxaline unit into a polymer backbone can impart specific properties, such as thermal stability, specific electronic characteristics, or tailored optical properties, making them useful in materials science. smolecule.com
Influence of Substituents on Reaction Selectivity and Rate
The presence of other substituents on the this compound ring can profoundly influence the rate and outcome of its reactions. numberanalytics.com
Electronic Effects:
Electron-Withdrawing Groups (EWGs): Substituents like nitro (–NO₂) or cyano (–CN) groups further decrease the electron density of the quinoxaline ring. numberanalytics.com This enhances the rate of nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.compressbooks.pub The position of the EWG is critical; activation is strongest when the group is positioned ortho or para to the site of nucleophilic attack, as this allows for direct resonance stabilization of the intermediate. masterorganicchemistry.compressbooks.pub
Electron-Donating Groups (EDGs): Substituents like amino (–NH₂) or alkoxy (–OR) groups increase the electron density of the ring. numberanalytics.com This deactivates the ring towards nucleophilic attack, slowing down SNAr reactions. Conversely, EDGs activate the ring for electrophilic aromatic substitution by stabilizing the positively charged intermediate (arenium ion). saskoer.ca
Steric Effects: Bulky substituents near a reaction site can hinder the approach of a reagent, slowing down the reaction rate. This steric hindrance can also influence regioselectivity, favoring reaction at a less sterically crowded position. For example, in a molecule with multiple potential reaction sites, a nucleophile will preferentially attack the site that is most accessible.
The interplay of these electronic and steric effects allows for fine-tuning of the reactivity of this compound, enabling chemists to control where and how fast reactions occur, which is a fundamental aspect of designing synthetic routes to complex molecules. numberanalytics.com
Medicinal Chemistry and Biological Activity of 5 Fluoroquinoxaline Derivatives
Anticancer Research Applications
Derivatives of 5-fluoroquinoxaline have emerged as a significant area of interest in anticancer research due to their diverse mechanisms of action against cancer cells. These compounds have demonstrated the ability to induce programmed cell death, inhibit critical pathways for cell proliferation, and modulate signaling involved in tumor growth. Their efficacy has been observed in various cancer cell lines, highlighting their potential as a scaffold for the development of novel therapeutic agents.
Mechanisms of Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov this compound derivatives have been shown to trigger this process through multiple intrinsic and extrinsic pathways.
One of the primary mechanisms involves the activation of caspases, a family of proteases that execute the apoptotic process. nih.govmdpi.com Research has indicated that these derivatives can activate initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3. mdpi.commedsci.org This cascade leads to the cleavage of essential cellular proteins and ultimately, cell death. nih.gov For instance, studies on certain quinoxalinyl-piperazine compounds have demonstrated the induction of apoptosis through this caspase-dependent pathway. epa.gov
Furthermore, this compound derivatives can influence the balance of pro-apoptotic and anti-apoptotic proteins belonging to the Bcl-2 family. scielo.org They have been observed to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.gov This shift in the Bax/Bcl-2 ratio is a critical determinant in initiating the mitochondrial pathway of apoptosis. scielo.org The tumor suppressor protein p53 also plays a role, as it can upregulate pro-apoptotic genes and is a target for some anticancer agents. nih.govmdpi.com
Inhibition of Cell Proliferation Pathways
In addition to inducing apoptosis, this compound derivatives can halt the uncontrolled proliferation of cancer cells by interfering with key signaling pathways.
One notable target is the PI3K/Akt/mTOR pathway, which is frequently overactive in many cancers and promotes cell growth and survival. nih.gov By inhibiting components of this pathway, these derivatives can effectively arrest the cell cycle. nih.gov Similarly, the MEK/ERK pathway, another critical regulator of cell proliferation, has been identified as a target. nih.gov
Moreover, some this compound derivatives act as inhibitors of specific kinases involved in cell cycle progression. For example, they have been shown to inhibit Pim-1 and Pim-2 kinases, which are overexpressed in various hematologic and solid tumors and play a role in cell cycle progression and apoptosis inhibition. mdpi.comresearchgate.net Inhibition of these kinases leads to cell cycle arrest, often at the G2/M checkpoint. epa.govnih.gov This arrest is associated with decreased activity of cyclin-dependent kinases (CDKs), such as cdc2, and an increase in the expression of cell cycle inhibitors like p21. epa.govfrontiersin.org
Modulation of Tumor Growth Signaling
The growth and spread of tumors are driven by complex signaling networks, and this compound derivatives have demonstrated the ability to modulate these pathways.
One key area of modulation is the inhibition of kinases that are crucial for tumor progression. For example, certain derivatives have been developed as inhibitors of Pim-1/2 kinases, which are known to be involved in cancer progression and metastasis. mdpi.comresearchgate.net By targeting these kinases, the compounds can disrupt the signaling that promotes tumor growth.
Furthermore, these compounds can interfere with signaling pathways related to inflammation, which is known to play a role in tumor development. nih.gov For instance, they can affect the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammatory responses and cell survival. nih.govnih.gov
The tumor microenvironment also plays a critical role in tumor growth. Some research suggests that targeting enzymes like transforming growth factor beta-activated kinase 1 (TAK1), which is involved in the survival of persistent cancer cells, could be a viable strategy. icr.ac.uk While direct evidence for this compound derivatives targeting TAK1 is still emerging, their ability to modulate various signaling pathways suggests a potential for broader effects on the tumor microenvironment. Additionally, serotonin (B10506) (5-HT) signaling has been implicated in promoting tumor growth, and blockade of 5-HT receptors can reduce cancer cell viability. nih.gov
Efficacy Against Specific Cancer Cell Lines (e.g., breast, lung, CNS)
The anticancer potential of this compound derivatives has been evaluated against a range of human cancer cell lines, with promising results observed in breast, lung, and central nervous system (CNS) cancers.
In breast cancer , which is the most frequently diagnosed cancer in women, derivatives of quinoxaline (B1680401) have shown significant anti-proliferative activity. researchgate.net For instance, 5-fluorouracil (B62378) (5-FU), a related fluorinated pyrimidine (B1678525), has been shown to induce apoptosis in breast cancer cells by regulating genes of the Ras family and apoptosis-related proteins like Bax and Bcl-xL. nih.govnih.gov Novel quinoxaline-based compounds have also demonstrated potent activity against breast cancer cell lines, including triple-negative breast cancer (TNBC) cells. nih.govresearchgate.net
In lung cancer , one of the leading causes of cancer-related deaths, podophyllotoxin (B1678966) derivatives have been shown to inhibit cell growth and induce apoptosis. frontiersin.org While not direct this compound derivatives, this highlights the potential of complex heterocyclic structures in lung cancer treatment. Research on BDTX-1535, an EGFR inhibitor, has shown responses in non-small cell lung cancer (NSCLC) lesions. blackdiamondtherapeutics.com
For central nervous system (CNS) cancers like glioblastoma, which are notoriously difficult to treat, there is a significant need for new therapeutic agents. icr.ac.uk BDTX-1535 has also been investigated for glioblastoma, with some patients showing prolonged disease stabilization. blackdiamondtherapeutics.com The ability of certain compounds to penetrate the blood-brain barrier is a critical factor for efficacy against CNS tumors. icr.ac.uk
The table below summarizes the activity of selected this compound and related derivatives against various cancer cell lines.
| Compound/Derivative Class | Cancer Type | Cell Line(s) | Observed Effect(s) |
| 5-Fluorouracil (5-FU) | Breast Cancer | Tumor2, MDA-MB-231 | Decreased H-ras, Rho-A, Bcl-xL, NF-κB; Increased Bax, Caspase-3; Induced apoptosis nih.govnih.gov |
| Quinoxalinyl-piperazine derivatives | General | - | G2/M cell cycle inhibition; Inhibition of Bcl-2; Induction of p21 epa.gov |
| Pim-1/2 Kinase Inhibitors (Quinoxaline-based) | Acute Myeloid Leukemia (AML), Colorectal Carcinoma | MV4-11, HCT-116 | Inhibition of cell growth mdpi.comresearchgate.net |
| Taiwanin A derivative (BTMB) | Triple-Negative Breast Cancer (TNBC) | TNBC cell lines | Inhibition of proliferation; Induction of cell-cycle arrest and apoptosis nih.gov |
| BDTX-1535 | Non-Small Cell Lung Cancer (NSCLC), Glioblastoma (GBM) | - | Partial responses in lung lesions and CNS metastases; Prolonged disease stabilization in some GBM patients blackdiamondtherapeutics.com |
| 5-fluoro-2′-deoxycytidine (FCdR) | Colon Cancer, Sarcomas | HCT116 | Inhibition of cell proliferation; G2/M checkpoint arrest; Activation of DNA damage response pathway nih.gov |
Antiviral Research Applications
The quinoxaline scaffold is a recognized pharmacophore in the development of antiviral agents, with derivatives showing activity against a variety of viruses. nih.govresearchgate.net The introduction of a fluorine atom, as in this compound, can significantly modulate the biological activity of these compounds.
Inhibition of Viral Replication Mechanisms
This compound derivatives and related quinoxaline compounds can inhibit viral replication through several mechanisms. A key target for many antiviral drugs is the viral polymerase or reverse transcriptase, enzymes essential for replicating the viral genome. nih.gov Some quinoxaline derivatives have shown the ability to inhibit these enzymes. nih.gov For example, S-2720, a quinoxaline derivative, was identified as a potent inhibitor of HIV-1 reverse transcriptase. nih.gov
Another mechanism of action is the inhibition of other viral enzymes crucial for the viral life cycle, such as proteases or integrases. nih.govfrontiersin.org For instance, grazoprevir, which contains a quinoxaline moiety, is an approved NS3/4a protease inhibitor for the treatment of Hepatitis C virus (HCV). nih.gov The efficacy of such compounds often relies on their ability to fit into the active site of these enzymes and block their function. nih.gov
Furthermore, some derivatives may interfere with the entry of the virus into the host cell or the assembly of new virus particles. frontiersin.org The broad spectrum of antiviral activity exhibited by quinoxaline derivatives suggests that they can interact with various viral and cellular targets to impede viral replication. researchgate.net Research into 6-chloro-7-fluoro quinoxaline derivatives has been pursued for the development of anti-HIV agents. mdpi.com
The table below provides examples of quinoxaline derivatives and their antiviral activities.
| Compound/Derivative Class | Virus | Mechanism of Action/Target |
| S-2720 | HIV-1 | Reverse Transcriptase Inhibition nih.gov |
| Grazoprevir | Hepatitis C Virus (HCV) | NS3/4a Protease Inhibition nih.gov |
| 5-chloro-3-(thiophen-2-yl)pyrido[2,3-g]quinoxaline-2(1H)-one | Hepatitis C Virus (HCV) | Inhibition of HCV replication nih.gov |
| 6-chloro-7-fluoro quinoxaline derivatives | HIV | Integrase Inhibition (proposed) mdpi.com |
Antimicrobial and Antiparasitic Research
The this compound core shares structural similarities with fluoroquinolone antibiotics, a well-established class of broad-spectrum antibacterial agents. sci-hub.se The fluorine atom is often a key component in enhancing the potency of these compounds. nih.gov Research has focused on synthesizing and evaluating novel quinoxaline derivatives for their efficacy against both Gram-positive and Gram-negative bacteria.
A study involving a series of C-2 amine-substituted quinoxaline derivatives identified several compounds with moderate to good antibacterial activity. nih.gov Notably, compounds 5m–5p from this series demonstrated significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) is a standard measure of antibacterial potency, representing the lowest concentration of a compound that prevents visible growth of a bacterium. The data for these promising derivatives are summarized below.
| Compound | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. B. subtilis | MIC (μg/mL) vs. MRSA | MIC (μg/mL) vs. E. coli |
|---|---|---|---|---|
| 5m | 4-16 | 8-32 | 8-32 | 4-32 |
| 5n | 4-16 | 8-32 | 8-32 | 4-32 |
| 5o | 4-16 | 8-32 | 8-32 | 4-32 |
| 5p | 4-16 | 8-32 | 8-32 | 4-32 |
Data sourced from a study on C-2 amine-substituted quinoxaline analogues. nih.gov
Compound 5p was identified as a particularly potent broad-spectrum agent, and mechanistic studies suggested that it works by compromising the integrity of the bacterial cell membrane. nih.gov Further in vivo testing in a murine corneal infection model showed its efficacy against methicillin-resistant S. aureus (MRSA). nih.gov
Quinoxaline derivatives are also being explored for their potential as antifungal agents. Fungal infections, particularly those caused by Candida and Aspergillus species, pose a significant threat to human health, and the rise of drug-resistant strains complicates treatment. plos.org
A recent study investigated the antifungal properties of 2-Chloro-3-hydrazinylquinoxaline , a novel quinoxaline derivative. plos.org The compound demonstrated significant efficacy against various reference strains of Candida species, with particularly high effectiveness against Candida krusei. plos.org Its activity against other species, including Candida albicans, Candida tropicalis, and Candida auris, was more variable. plos.org The compound also showed variable efficacy against several Aspergillus species. In a murine model of oral candidiasis, 2-Chloro-3-hydrazinylquinoxaline proved effective in combating the C. albicans infection, indicating its potential as a therapeutic agent. plos.org
| Fungal Species | Activity of 2-Chloro-3-hydrazinylquinoxaline |
|---|---|
| Candida krusei | Heightened efficacy |
| Candida albicans | Variable efficacy |
| Candida tropicalis | Variable efficacy |
| Candida glabrata | Variable efficacy |
| Candida parapsilosis | Variable efficacy |
| Candida auris | Variable efficacy |
| Aspergillus fumigatus | Variable efficacy |
| Aspergillus niger | Variable efficacy |
| Aspergillus terreus | Variable efficacy |
| Aspergillus flavus | Variable efficacy |
| Aspergillus brasiliensis | No effect |
Data sourced from a study on the fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline. plos.org
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health issue, and drug resistance is a growing concern. The pyrazine (B50134) ring within the quinoxaline structure is also a core component of pyrazinamide, a first-line anti-tuberculosis drug. This structural similarity has spurred research into quinoxaline derivatives as new antimycobacterial agents.
Studies have shown that certain quinoxaline derivatives exhibit potent activity against M. tuberculosis. In one study, a series of quinoxaline derivatives were evaluated, with five compounds showing MIC values below 3.1 μM. researchgate.net Two compounds, 18 and 21 , were particularly noteworthy, displaying MIC values of 1.6 μM and potent activity against drug-resistant strains. researchgate.net
| Compound | MIC vs. M. tuberculosis (μM) | IC50 (μM) |
|---|---|---|
| 18 | 1.6 | 1.0 |
| 21 | 1.6 | 0.5 |
Data from a study on quinoxaline derivatives against M. tuberculosis. researchgate.net
The substitution pattern on the quinoxaline ring plays a crucial role in the antimycobacterial activity. For instance, nucleophilic aromatic substitution of chlorine or fluorine on the quinoxaline ring was a key step in synthesizing some of these active compounds. researchgate.net These findings suggest that the quinoxaline scaffold is a valuable starting point for the development of new anti-tuberculosis drugs.
Parasitic diseases cause widespread morbidity and mortality globally. The quinoxaline scaffold and related structures have been extensively investigated for their potential to treat a range of parasitic infections.
Leishmania: Leishmaniasis is a disease caused by protozoan parasites of the genus Leishmania. mdpi.com Various quinoline (B57606) derivatives, structurally related to quinoxalines, have shown antileishmanial properties. For example, a chloroquinolin derivative, GF1059 , was evaluated for its in vitro activity against several Leishmania species. nih.gov Organotin (IV) derivatives have also been explored, with one compound, MS26Et3 , showing a 50% effective concentration (EC50) of 0.21 µM against L. donovani promastigotes and 0.19 µM against intracellular amastigotes. escholarship.org
Trypanosoma: Trypanosomiasis, including Chagas disease (Trypanosoma cruzi) and Human African Trypanosomiasis (Trypanosoma brucei), are life-threatening conditions. plos.orgmdpi.com Research has demonstrated that quinoxaline derivatives possess significant trypanocidal activity. A study on novel quinoxaline di-N-oxide derivatives found that ten compounds had IC50 values lower than the reference drugs nifurtimox (B1683997) and benznidazole. researchgate.net Four of these compounds were particularly potent, with IC50 values below 1.5 μM against T. cruzi epimastigotes. researchgate.net
Plasmodium: Malaria, caused by Plasmodium parasites, remains a major global health challenge. mdpi.com A significant finding in this area is the potent and selective activity of 5-fluoroorotate , a derivative of orotic acid, against Plasmodium falciparum. nih.gov In vitro studies showed that 5-fluoroorotate caused 50% inhibition of parasite growth at a remarkably low concentration of 6.0 nM. nih.gov This activity was observed in both chloroquine-susceptible and chloroquine-resistant clones of the parasite. nih.gov This highlights the potential of targeting the parasite's pyrimidine biosynthesis pathway, on which it is completely dependent. nih.gov
Schistosoma: Schistosomiasis is a chronic disease caused by blood flukes of the genus Schistosoma. nih.gov While research on this compound derivatives specifically against Schistosoma is limited, other compounds are being investigated. The current treatment relies heavily on praziquantel (B144689), but concerns about reduced efficacy are growing. nih.gov Natural products like plumbagin, a naphthoquinone, have shown in vivo schistosomicidal potential. nih.gov Additionally, the anthelmintic benzodiazepine, meclonazepam, has demonstrated efficacy against juvenile schistosomes, a life stage where praziquantel is less effective. frontiersin.org
| Parasite | Compound Class/Derivative | Reported Activity (IC50/EC50) | Reference |
|---|---|---|---|
| Leishmania donovani | Organotin (IV) derivative (MS26Et3) | 0.19 µM (amastigotes) | escholarship.org |
| Trypanosoma cruzi | Quinoxaline di-N-oxide derivative | <1.5 µM | researchgate.net |
| Plasmodium falciparum | 5-Fluoroorotate | 6.0 nM | nih.gov |
| Schistosoma mansoni | Meclonazepam | Effective against juvenile worms | frontiersin.org |
Anti-Tuberculosis Research
Modulation of Metabolic and Chronic Disease Pathways
Beyond infectious diseases, this compound derivatives are being investigated for their potential to modulate pathways involved in chronic diseases, particularly cancer. The deregulation of cellular signaling, especially by protein kinases, is a hallmark of many cancers. nih.gov
Recent research has identified new quinoxaline derivatives as potent dual inhibitors of Pim-1 and Pim-2 kinases. mdpi.comresearchgate.net These kinases are overexpressed in various cancers and play a crucial role in cancer progression and drug resistance by promoting cell cycle progression and inhibiting apoptosis. mdpi.comresearchgate.net Two lead compounds, 5c and 5e , were identified as submicromolar inhibitors of both Pim-1 and Pim-2. mdpi.comresearchgate.net These compounds also successfully inhibited the growth of human cancer cell lines (MV4-11 acute myeloid leukemia and HCT-116 colorectal carcinoma) that have high levels of Pim kinases. mdpi.comresearchgate.net
The mechanism of action of fluorinated compounds often involves interference with key metabolic pathways. For example, the well-known anticancer drug 5-fluorouracil (5-FU) primarily impacts pyrimidine metabolism. nih.gov By inhibiting thymidylate synthase, 5-FU leads to a depletion of thymine (B56734) and an accumulation of uracil-derived metabolites, ultimately disrupting DNA synthesis and repair. nih.gov The study of this compound derivatives as kinase inhibitors suggests a more targeted approach, but understanding their broader effects on cellular metabolism, similar to the known effects of 5-FU, will be crucial for their future development as therapeutic agents. mdpi.comnih.govmdpi.com
Research in Diabetes Treatment
The quinoxaline scaffold is recognized for its therapeutic potential in various diseases, including diabetes. tandfonline.comresearchgate.nettandfonline.com Research has been conducted on novel quinoxaline derivatives as potential agents to manage hyperglycemia. research-nexus.net Studies have explored quinoxaline-based compounds, such as those bearing sulfonylurea or sulfonylthiourea moieties, for their agonistic activity towards targets like PPARγ and SUR, which are crucial in regulating blood glucose. research-nexus.netinnovareacademics.in For instance, certain quinoxaline derivatives were found to significantly reduce blood glucose levels in streptozotocin-induced hyperglycemic rats. research-nexus.net Other research has focused on designing quinoxaline-based inhibitors of enzymes like α-glucosidase and secretory phospholipase A2 (sPLA2) to control post-prandial blood glucose. tandfonline.com However, specific research focusing exclusively on this compound derivatives for diabetes treatment is not extensively documented in publicly available scientific literature.
Studies in Neurodegenerative Disorders
Quinoxaline derivatives have been investigated for their potential in treating neurodegenerative disorders such as Alzheimer's, Parkinson's, and Huntington's disease. sapub.orgwikipedia.org The core structure is considered a valuable scaffold for developing agents that can cross the blood-brain barrier and interact with targets in the central nervous system. nih.govdrjimcollins.comnih.gov Research has shown that certain quinoxaline compounds exhibit neuroprotective effects by addressing pathogenic mechanisms like oxidative stress, neuroinflammation, and protein aggregation. researchgate.netresearchgate.net For example, some indoloquinoxaline derivatives have been identified as multi-target-directed ligands, showing inhibitory activity against cholinesterases and self-induced Aβ1-42 aggregation, both of which are hallmarks of Alzheimer's disease. researchgate.net While the broader class of quinoxalines is of significant interest, dedicated studies on the specific role of this compound derivatives in neurodegenerative disorders are not widely reported in the current scientific literature. nih.govgoogleapis.com
Receptor and Enzyme Targeting
Orexin (B13118510) Receptor Ligand Development (OX1R/OX2R)
The orexin system, which includes the G protein-coupled receptors OX1R and OX2R, is a key target for treating disorders related to sleep, addiction, and other neurological functions. nih.govchemrxiv.org While the focus of this article is this compound, significant research in the development of orexin receptor ligands has centered on its isomer, 6-fluoroquinoxaline (B159336). nih.govchemrxiv.orgresearchgate.net
In an effort to develop selective PET ligands for orexin receptors, a series of derivatives based on the antagonist suvorexant were synthesized and evaluated. nih.govchemrxiv.org One such derivative, compound 1d , which incorporates a 6-fluoroquinoxaline moiety, was found to be well-tolerated by both orexin receptor subtypes. nih.gov It displayed single-digit nanomolar affinities for both OX1R and OX2R. nih.govchemrxiv.org This line of research highlights the utility of the fluoroquinoxaline scaffold in designing potent orexin receptor ligands. chemrxiv.orgresearchgate.net
Table 1: Orexin Receptor Binding Affinities of a 6-Fluoroquinoxaline Derivative
This table presents data for a related isomer, 6-fluoroquinoxaline, as specific data for this compound was not available in the reviewed sources.
| Compound ID | Heterocyclic Moiety | Ki (OX1R) [nM] | Ki (OX2R) [nM] | Selectivity |
| 1d | 6-Fluoroquinoxaline | 2.0 | 0.8 | Non-selective |
Data sourced from studies on heteroaryl derivatives of suvorexant. nih.gov
Kinase Inhibition Studies
Protein kinases are a major class of drug targets for various diseases, including cancer. nih.govmdpi.com The quinoxaline scaffold has been utilized in the development of potent kinase inhibitors. nih.gov Specific research has identified quinoxaline derivatives as inhibitors of tankyrase (TNKS), a member of the poly(ADP-ribose) polymerase (PARP) family involved in signaling pathways critical for cancer cell proliferation. spandidos-publications.comresearchgate.net
In the optimization of a 1,2,4-triazole-based tankyrase inhibitor, a fluoro-substituted quinoxaline was introduced as a key pharmacophore. nih.gov The study explored variations, including fluorine-substituted quinoxalines, which maintained potent cellular activity. For example, compound 30b , a fluoroquinoxaline-5-carboxamide derivative, was identified as a highly efficacious inhibitor. nih.gov Another study reported the discovery of tetrazoloquinoxaline 41 as a highly potent and selective tankyrase inhibitor that induced growth inhibition in a number of tumor-derived cell lines. acs.orgnih.gov These findings underscore the potential of the this compound core in designing selective and powerful kinase inhibitors.
Table 2: Cellular Activity of Selected Quinoxaline-Based Tankyrase Inhibitors
| Compound ID | Core Moiety | Target | Cellular WNT Signaling IC50 [nM] |
| 24 | Quinoxaline | TNKS1/2 | 0.63 |
| 30b | Fluoroquinoxaline-5-carboxamide | TNKS1/2 | Data not specified, noted for high efficacy |
| 41 | Tetrazoloquinoxaline | TNKS1/2 | Potent inhibitor |
Data sourced from lead optimization studies of tankyrase inhibitors. nih.govacs.org
Investigation of Mitochondrial Dehydrogenase Activity
Mitochondrial dehydrogenases are critical enzymes in cellular energy metabolism and are implicated in various pathological states. researchgate.netgenome.jp The activity of these enzymes is a key indicator of mitochondrial function. pan.plplos.org Some studies have investigated the effects of quinoxaline derivatives on mitochondrial function. sbq.org.brnih.govnih.gov
For instance, research on quinoxaline 1,4-di-N-oxide derivatives demonstrated that these compounds could induce a time-dependent decrease in mitochondrial dehydrogenase activity in Trypanosoma cruzi, suggesting that mitochondria are a target for these agents. sbq.org.br Another study on novel quinoxaline derivatives as anticancer agents found that the lead compound induced malfunction of the mitochondrial membrane potential and triggered apoptosis through the mitochondrial pathway in human cancer cell lines. nih.govbohrium.com However, specific investigations focusing directly on the interaction of this compound with mitochondrial dehydrogenases are not prominently featured in the available scientific literature. nih.gov
Structure-Activity Relationship (SAR) Studies and Lead Optimization
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. researchgate.net This knowledge guides lead optimization, a process of refining a compound's structure to enhance potency and selectivity while minimizing undesirable properties. nih.gov
For quinoxaline derivatives, SAR studies have provided valuable insights. mdpi.com The position and nature of substituents on the quinoxaline ring significantly influence biological activity. The introduction of a fluorine atom, an electron-withdrawing group, can have varied effects depending on the target and the specific position on the scaffold. mdpi.commdpi.com In some studies on anticancer quinoxalines, the substitution with an electron-withdrawing group like fluorine was found to decrease activity compared to an electron-releasing group. mdpi.com Conversely, in other contexts, incorporating fluorine can enhance metabolic stability or maintain potent activity. nih.gov
Impact of Substituent Position and Electronic Character on Biological Efficacy
The biological activity of quinoxaline derivatives is significantly influenced by the position and electronic properties of substituents on the quinoxaline ring. The introduction of a fluorine atom, particularly at the 5-position, alters the molecule's electronic environment, which can in turn affect its interaction with biological targets. ontosight.aismolecule.com The electron-withdrawing nature of fluorine can enhance the biological profile and reactivity of the compound. smolecule.com
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups are often crucial for biological efficacy. For instance, in a series of quinoxaline di-N-oxide derivatives evaluated for trypanocidal activity, the most decisive structural requirement for potent in vitro activity was the presence of electron-withdrawing substituents at the 6 and/or 7 positions. unav.edu Similarly, the presence of a halogen atom at position 7 of the quinoxaline ring was found to be critical for anti-leishmanial activity. mdpi.com Conversely, the introduction of electron-donating substituents at position 7 was shown to decrease the potency of these derivatives. mdpi.com
The nature of the substituent also plays a role. In studies on antibacterial quinoxaline derivatives, it was found that lipophilicity, often increased by electron-withdrawing groups like fluorine, is directly related to antimicrobial activity as it helps the compound to diffuse across biological membranes. nih.gov
A study on new 6-chloro-7-fluoroquinoxaline (B1435756) derivatives designed as potential anti-HIV agents further illustrates the impact of substituent position. In this series, derivatives with bulky substitutions at positions 2 and 3 demonstrated better activity against HIV-1 (strain IIIB) in MT-4 cells compared to those with unsubstituted or smaller, less bulky groups. mdpi.comnih.gov This suggests that in addition to electronic character, the size and nature of substituents at other positions on the this compound scaffold are critical for modulating biological efficacy. mdpi.comnih.gov
Table 1: Anti-HIV Activity of 6-chloro-7-fluoroquinoxaline Derivatives mdpi.comnih.gov
| Compound | R2 Substituent | R3 Substituent | EC₅₀ (µM) |
|---|---|---|---|
| Derivative 1 | H | H | >169.3 |
| Derivative 2 | Cl | Cl | >158.5 |
| Derivative 3 | OCH₃ | OCH₃ | >159.2 |
| Derivative 4 | Ph | Ph | 1.83 |
| Derivative 5 | 4-Cl-Ph | 4-Cl-Ph | 0.98 |
EC₅₀: 50% effective concentration, a measure of the concentration of a drug that is required for 50% of its maximum effect.
Rational Design of Biologically Active Scaffolds
The quinoxaline ring, including its 5-fluoro substituted variant, serves as a versatile and privileged scaffold in medicinal chemistry for the rational design of new therapeutic agents. nih.govnih.govmdpi.comfrontiersin.org Rational design is a strategy that uses the three-dimensional structure of a biological target to design or modify molecules that are likely to bind to it. mdpi.comresearchgate.netnih.gov This approach allows for the systematic optimization of a lead compound to enhance its activity, selectivity, and pharmacokinetic properties. researchgate.net
The process often begins with a "hit" or "lead" compound, which may be identified through screening or from previous studies. For example, quinoxaline-2-carboxylic acid was identified as a lead compound for inhibiting Pim-1 kinase. mdpi.com In a subsequent structure-based design effort, researchers rationally introduced halogenated substituents at position 6 of the quinoxaline scaffold. mdpi.com Docking studies showed that a 6-halogenated group was oriented toward a unique hydrophobic pocket in the target kinase, thereby increasing van der Waals interactions and significantly improving the inhibitory profile against the Pim-2 isoform. mdpi.com
Similarly, the quinoxaline scaffold was identified as a core moiety for designing novel anti-HIV agents through a structure-based drug design approach. nih.gov This led to the synthesis of a series of 6-chloro-7-fluoroquinoxaline derivatives, where systematic modification of the substituents at positions 2 and 3 allowed for the exploration of the structure-activity relationship and the identification of compounds with potent anti-HIV activity. mdpi.comnih.gov
The utility of the quinoxaline scaffold is enhanced by its synthetic accessibility, which allows for diverse chemical modifications to target various biological pathways. mdpi.com The development of such bioactive scaffolds involves combining synthetic chemistry with computational tools, such as molecular docking, to predict and rationalize the interactions between the designed molecules and their biological targets. ontosight.airesearchgate.net This integrated approach facilitates a more directed and efficient discovery of potent and selective therapeutic candidates based on the this compound core.
Prodrug Research and Design
A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. unav.edu This strategy is often employed to improve a drug's physicochemical or pharmacokinetic properties. google.com For the quinoxaline scaffold, a notable prodrug approach involves the use of N-oxide derivatives. nih.gov
Quinoxaline 1,4-dioxides are considered a form of prodrug because they can be bioreductively activated. nih.govtandfonline.com In environments with low oxygen levels (hypoxia), which are characteristic of solid tumors and certain bacterial or parasitic infections, cellular oxidoreductase enzymes can reduce the N-oxide groups. nih.gov This reduction process can generate reactive species or release the active form of the drug, leading to selective cytotoxicity in the target cells. nih.gov This mechanism makes quinoxaline 1,4-dioxides a promising scaffold for developing targeted therapies. nih.govresearchgate.net
This bioreductive prodrug strategy is applicable to the broader class of quinoxalines and therefore represents a viable approach for designing prodrugs based on the this compound scaffold. The presence of the electron-withdrawing fluorine atom at the 5-position could potentially influence the reduction potential of the N-oxide groups, thereby modulating the activation of the prodrug. While specific examples of this compound-based prodrugs that have undergone extensive development are not detailed in the reviewed literature, the established chemistry of quinoxaline 1,4-dioxides provides a clear and rational pathway for such research. nih.govtandfonline.com The synthesis of a this compound 1,4-dioxide derivative would be a direct application of this prodrug design principle, aiming to leverage hypoxic conditions for targeted drug activation.
Materials Science Applications of 5 Fluoroquinoxaline Containing Polymers and Compounds
Semiconducting Polymers for Organic Electronics
The electron-deficient nature of the quinoxaline (B1680401) ring, enhanced by the presence of a highly electronegative fluorine atom, makes 5-fluoroquinoxaline an excellent building block for n-type and p-type semiconducting polymers used in organic electronics. These polymers are integral to devices like organic solar cells, where the electronic properties of the materials govern device efficiency. aimspress.com The fundamental requirement for most organic electronic devices is the interface between at least two semiconducting materials with offset molecular orbital energy levels (HOMO-LUMO), which facilitates charge separation or recombination.
Photovoltaic Properties in Organic Solar Cells
For instance, a new wide bandgap polymeric donor, P(BDTT-TfQT), which incorporates a 2,3-didodecyl-6-fluoroquinoxaline unit, was synthesized for use in organic solar cells. researchgate.net This polymer exhibited strong absorption between 300 and 650 nm with an optical band gap of 1.83 eV. researchgate.net Its HOMO/LUMO energy levels were determined to be -5.28 eV and -3.45 eV, respectively, making it suitable as an electron donor with both fullerene and non-fullerene acceptors. researchgate.net
In another study, copolymers featuring a 6,7-difluoro-2,3-dihexylquinoxaline unit as the electron-deficient component were developed. researchgate.net The polymer PBQxF, when blended with the fullerene acceptor PC71BM, was tested in a solar cell device. researchgate.net The resulting device demonstrated a VOC of 0.64 V and a PCE of 0.39%. researchgate.net The incorporation of thiophene (B33073) units into a similar polymer, PBDTQxF, was aimed at achieving absorption in the longer wavelength region, though it resulted in lower solubility and efficiency. researchgate.net
The performance of these solar cells is highly dependent on factors such as the choice of acceptor material (fullerene vs. non-fullerene), the blend ratio, and the use of additives. aimspress.comresearchgate.net For example, devices using the P(BDTT-TfQT) polymer showed a significant performance increase when a non-fullerene acceptor was used instead of a fullerene-based one, boosting the PCE from 4.64% to 6.77%. researchgate.net
| Polymer | Acceptor | VOC (V) | JSC (mA/cm²) | Fill Factor (FF) | PCE (%) | Reference |
|---|---|---|---|---|---|---|
| PBQxF | PC71BM | 0.64 | 1.58 | 0.39 | 0.39 | researchgate.net |
| P(BDTT-TfQT) | Fullerene | - | - | - | 4.64 | researchgate.net |
| P(BDTT-TfQT) | Non-fullerene | - | - | - | 6.77 | researchgate.net |
Charge Transport Mechanism Investigations
For fluoroquinoxaline-containing polymers, the electron-withdrawing nature of the fluoroquinoxaline moiety plays a crucial role. It lowers the HOMO and LUMO energy levels of the polymer, which can improve the open-circuit voltage in solar cells and enhance environmental stability. ossila.com The efficiency of charge transport is strongly influenced by the molecular ordering and the quality and density of contact points between polymer chains. iastate.eduumons.ac.be
Models based on graph theory have been developed to simulate the influence of molecular ordering on charge mobility, converting microstructural images into networks of nodes and edges that represent intra-chain and inter-chain hopping pathways. iastate.edu In the context of dissolved redox-active polymers, charge transport kinetics are described by the interplay between the physical diffusion of the polymer chains and electron transfer between redox centers. rsc.org The fluorination of polymers can impact these properties; for example, studies on dithienyl-DPP based polymers showed that fluorination leads to deeper HOMO energy levels and, in some cases, ambipolar behavior with high hole and electron mobilities in organic field-effect transistors (OFETs). unistra.fr This suggests that the strategic placement of fluorine on the quinoxaline unit can be a powerful tool for tuning charge transport characteristics for specific electronic applications.
Polymer Design and Synthesis
The versatility of the this compound unit allows for its incorporation into various polymer architectures, from linear poly(phenylquinoxalines) to complex hyperbranched structures. The synthetic routes often leverage the reactivity of the fluorine atom in aromatic nucleophilic substitution reactions. colab.wsacs.org
Poly(phenylquinoxalines) (PPQs) with Fluoroquinoxaline Moieties
Poly(phenylquinoxalines) (PPQs) are a class of high-performance thermoplastics known for their exceptional thermal and chemical stability. kpi.ua However, their widespread application has been limited by the high cost and lack of commercial availability of the necessary monomers. kpi.ua A more efficient approach involves using self-polymerizable monomers that already contain the quinoxaline moiety. colab.wskpi.ua
An isomeric mixture of 2-(4-hydroxyphenyl)-3-phenyl-6-fluoroquinoxaline and 3-(4-hydroxyphenyl)-2-phenyl-6-fluoroquinoxaline has been developed as a self-polymerizable A-B type monomer. kpi.ua The polymerization occurs via an aromatic nucleophilic substitution reaction, where the phenoxide group of one monomer displaces the activated fluorine atom on another, forming an ether linkage. colab.ws This process is typically carried out in a solvent like N-methyl-2-pyrrolidinone (NMP) with a base such as potassium carbonate. colab.wskpi.ua This method yields high molecular weight PPQs that are soluble in NMP, a significant advantage over traditional PPQs which often require harsh phenolic or chlorinated solvents. kpi.ua
Further research has shown that replacing the 1,4-phenylene group of the phenol (B47542) in the monomer with other aromatic units like 2,6-naphthylene or 4,4'-biphenylene can result in more reactive monomers, allowing for shorter polymerization times and lower reaction temperatures. colab.wsacs.org
Hyperbranched Polymer Architectures
Hyperbranched polyphenylquinoxalines (HPPQs) have been synthesized using self-polymerizable AB₂ monomers. acs.orgresearchgate.net One such monomer, 2,3-bis(4-hydroxyphenyl)-6-fluoroquinoxaline, was prepared from 4,4′-dihydroxybenzil and 4-fluoro-1,2-phenylenediamine. researchgate.net The polymerization of this AB₂ monomer can lead to HPPQs, although the homopolymer was found to be insoluble in common solvents. researchgate.net To achieve solubility and control the degree of branching, copolymerizations with AB monomer mixtures can be performed. researchgate.net
Another approach involves the synthesis of an A₂B monomer, 2,3-bis(4-fluorophenyl)-6-(4-hydroxyphenoxy)quinoxaline. acs.org Polymerization of these monomers yields HPPQs with either phenol or aryl fluoride (B91410) terminal groups. The nature of these end groups significantly affects the polymer's properties; for instance, the aryl fluoride-terminated HPPQ was found to be soluble in most common organic solvents, whereas the phenol-terminated version was only soluble in strong organic acids. acs.org
Influence of Fluoroquinoxaline on Polymer Characteristics (e.g., thermal stability, melt viscosity)
The inclusion of the this compound unit has a pronounced effect on the key properties of the resulting polymers.
Thermal Stability: PPQs containing fluoroquinoxaline moieties exhibit high glass transition temperatures (Tg), a hallmark of their excellent thermal stability. colab.wskpi.ua The Tg is influenced by the polymer's molecular weight and the specific aromatic units incorporated into the backbone. colab.wshzo.com For example, PPQs synthesized from self-polymerizable fluoroquinoxaline monomers have shown Tgs in the range of 221 to 287 °C. acs.org Hyperbranched PPQs also display high thermal stability, with Tgs ranging from 240 to 274 °C depending on the content of the AB₂ monomer used in the copolymerization. researchgate.net Generally, a higher degree of crystallinity in a polymer leads to improved thermal stability. numberanalytics.com
Melt Viscosity: The rheological properties of these polymers are critical for their processing via techniques like injection molding and extrusion. researchgate.net A PPQ derived from the isomeric mixture of 2-(4-hydroxyphenyl)-3-phenyl-6-fluoroquinoxaline and its counterpart was found to undergo shear thinning at 320 °C. kpi.ua Its melt viscosity decreased significantly, from 10⁵-10⁶ Pa·s to less than 10⁴ Pa·s, as the frequency was increased, which is a desirable characteristic for melt processing. kpi.ua
Solubility and Other Properties: The terminal groups of hyperbranched polymers significantly influence their solubility. uc.pt In HPPQs derived from fluoroquinoxaline monomers, aryl fluoride-terminated polymers showed much better solubility in common organic solvents compared to their phenol-terminated counterparts. acs.org Furthermore, these HPPQs were found to be highly fluorescent, with emission maxima dependent on the nature of their end groups. acs.org The PPQs synthesized via self-polymerization also exhibited high tensile strengths (≥92 MPa) and tensile moduli (≥2.6 GPa). acs.org
| Polymer Type | Monomer/Backbone Unit | Intrinsic Viscosity (dL/g) | Glass Transition Temp. (Tg) (°C) | Reference |
|---|---|---|---|---|
| PPQ | 1,4-phenylene-containing monomer | 1.4 - 2.5 | 250 - 252 | colab.wskpi.ua |
| PPQ | 2,6-naphthylene-containing monomer | 1.4 - 2.5 | 221 - 287 | colab.wsacs.org |
| PPQ | 4,4'-biphenylene-containing monomer | 1.4 - 2.5 | 221 - 287 | colab.wsacs.org |
| PPQ | 4,4'-oxydiphenylene-containing monomer | 1.4 - 2.5 | 221 - 287 | colab.wsacs.org |
| Hyperbranched PPQ | AB/AB₂ copolymer | 0.27 - 1.11 | 240 - 274 | researchgate.net |
Future Directions and Emerging Research Areas
Development of Novel Synthetic Methodologies
The synthesis of quinoxaline (B1680401) derivatives has been a subject of extensive research for decades, with a recent emphasis on developing more efficient, cost-effective, and environmentally friendly methods. researchgate.net Future efforts in the synthesis of 5-fluoroquinoxaline and its derivatives are focused on several key areas.
Researchers are increasingly adopting green chemistry principles, utilizing recyclable catalysts, one-pot synthesis, microwave-assisted reactions, and aqueous reaction media to reduce waste and energy consumption. mdpi.com For instance, the use of bentonite (B74815) clay K-10 in ethanol (B145695) has been shown to be an effective, cheap, and reusable reagent for certain quinoxaline syntheses, a method that aligns with green chemistry protocols. researchgate.netmdpi.com
Furthermore, advanced fluorination techniques are being developed to allow for precise and efficient introduction of fluorine atoms. A notable emerging method is the Copper-mediated 18F-fluorination, which has been successfully applied to quinoxaline precursors to produce PET (Positron Emission Tomography) ligands. chemrxiv.org This technique demonstrated high radiochemical yields (RCY) of 56% for a quinoxaline derivative within a short reaction time of 10 minutes. chemrxiv.org Other established methods that continue to be refined include direct fluorination using specific fluorinating agents and cyclization reactions from precursors like o-phenylenediamine (B120857). smolecule.commdpi.com The development of multi-step syntheses, such as the halogenation of a pre-existing quinoxaline core followed by functionalization through nucleophilic substitution, allows for the creation of complex, polysubstituted fluoroquinoxaline molecules for specific applications. smolecule.com
Exploration of New Biological Targets and Therapeutic Modalities
While the quinoxaline core is well-established for its broad antimicrobial and anticancer potential, current research is venturing into novel and more specific biological targets. smolecule.comresearchgate.net A significant emerging area is the development of this compound derivatives as ligands for neurological and oncological targets.
A recent 2024 study highlighted the potential of 6-fluoroquinoxaline (B159336) derivatives as selective ligands for the Orexin (B13118510) 1 Receptor (OX1R). chemrxiv.org The orexin system is implicated in conditions like drug addiction, and OX1R has been identified as a tumor marker in colon carcinoma. chemrxiv.org This research opens a new therapeutic avenue for fluoroquinoxaline compounds in neurology and oncology, moving beyond their traditional roles. chemrxiv.org
The inherent biological activity of the quinoxaline scaffold against various pathogens also continues to inspire research into new therapeutic modalities. researchgate.net Derivatives have shown promise as antiviral agents, with some compounds inhibiting the HIV-1 reverse transcriptase. mdpi.com The fusion of the quinoxaline structure with other heterocyclic moieties, such as tetrazoles, has been explored to create compounds with specific activities, like antiallergic agents that obstruct mast cell-mediated reactions. mdpi.com The ability to modify the fluoroquinoxaline core through reactions like nucleophilic substitution allows for the fine-tuning of its interaction with specific biological macromolecules, including enzymes and nucleic acids, paving the way for highly targeted therapies. smolecule.com
Advanced Materials Engineering and Functionalization
The unique electronic properties conferred by the fluorine atom and the quinoxaline ring system make this compound a promising building block for advanced materials. smolecule.comsmolecule.com Research is actively exploring its incorporation into polymers and other materials to create novel functionalities for electronics and energy applications. smolecule.com
In the field of renewable energy, a dialkyl-fluoroquinoxaline-based polymer has been synthesized and tested as an electron-donor in organic solar cells (OSCs). researchgate.net A polymer named P(BDTT-TfQT) demonstrated intense light absorption and suitable molecular orbital energy levels for use with non-fullerene acceptors, achieving a power conversion efficiency of 6.77%. researchgate.net This highlights the potential of fluoroquinoxaline derivatives in developing efficient organic photovoltaic technologies. researchgate.net
Another emerging application is in energy storage, specifically in non-aqueous redox flow (NRF) batteries. Computational screening has identified quinoxaline as a promising candidate for a low-voltage active molecule due to its ability to undergo reversible reductions. lbl.gov The "Electrolyte Genome" project uses high-throughput computational screening to evaluate derivatives, including fluoroquinoxalines, to identify molecules with optimal redox potentials and stability for next-generation batteries. lbl.gov The electronic properties of these compounds also make them suitable for developing advanced sensors and other electronic devices. smolecule.com
Integration of Computational and Experimental Approaches for Accelerated Discovery
The synergy between computational modeling and experimental validation is becoming a cornerstone of modern chemical research, significantly accelerating the discovery and optimization of this compound-based compounds.
Computational analysis is being used to predict the biological activity and physical properties of novel derivatives before their synthesis. In the development of Orexin Receptor ligands, computational analysis and molecular dynamics calculations were used to predict that fluorine substitution on the quinoxaline scaffold would maintain high affinity for the OX1R target. chemrxiv.org These predictions were subsequently confirmed by in vitro binding studies on the synthesized compounds, which showed single-digit nanomolar affinities. chemrxiv.org This approach saves considerable time and resources by focusing experimental efforts on the most promising candidates. chemrxiv.org
In materials science, high-throughput computational screening is revolutionizing the search for new materials. The Electrolyte Genome project, for example, automates the process of generating candidate molecules and calculating their properties, such as redox potential and solvation energy. lbl.gov This platform screened 295 quinoxaline derivatives to identify the most promising ones for energy storage applications based on predefined performance metrics. lbl.gov Similarly, computational methods like Density Functional Theory (DFT) are employed to analyze the molecular structure and electronic properties of fluoroquinoxaline derivatives, providing fundamental insights that guide experimental design. rsc.org This integration of computational and experimental work provides a powerful paradigm for the rapid development of new drugs and materials based on the this compound scaffold. chemrxiv.orglbl.gov
Q & A
Basic: What are the critical steps to ensure reproducibility in synthesizing 5-Fluoroquinoxaline?
Answer:
- Reaction Optimization : Document reaction conditions (solvent, temperature, catalyst) meticulously. For example, use anhydrous conditions if moisture-sensitive intermediates are involved.
- Purification : Employ column chromatography or recrystallization, and report retention factors (Rf) or melting points. Validate purity via HPLC (≥95%) or NMR (absence of extraneous peaks).
- Characterization : Provide full spectral data (¹H/¹³C NMR, HRMS) for novel compounds. For known compounds, cite literature and confirm identity through comparative analysis .
- Supporting Information : Include detailed synthetic procedures, raw spectral data, and reproducibility checks (e.g., triplicate runs) in supplementary materials .
Basic: How should researchers design experiments to assess the stability of this compound under varying pH conditions?
Answer:
- Experimental Design : Prepare buffer solutions (pH 1–13) and incubate this compound at 25°C/37°C. Monitor degradation via UV-Vis spectroscopy at λmax (e.g., 254 nm) over 24–72 hours.
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Compare half-lives (t1/2) across pH ranges.
- Validation : Confirm degradation products via LC-MS and cross-reference with computational predictions (e.g., DFT for hydrolytic pathways) .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
- Data Reconciliation : Compare assay conditions (cell lines, incubation time, controls) across studies. For example, IC50 discrepancies may arise from differing ATP levels in cytotoxicity assays.
- Statistical Rigor : Apply ANOVA or Tukey’s test to evaluate inter-laboratory variability. Use meta-analysis tools to aggregate data from ≥5 independent studies.
- Mechanistic Validation : Conduct target-binding assays (e.g., SPR or ITC) to confirm direct interactions versus off-target effects .
Advanced: How can computational models improve the prediction of this compound’s reactivity in cross-coupling reactions?
Answer:
- DFT Calculations : Optimize molecular geometries (B3LYP/6-31G*) to predict regioselectivity in Suzuki-Miyaura couplings. Compare Fukui indices for electrophilic/nucleophilic sites.
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction activation energy.
- Validation : Correlate computational predictions with experimental yields. Publish raw data (e.g., .log files) and scripts in repositories like Zenodo .
Basic: What analytical techniques are most robust for quantifying this compound in complex matrices?
Answer:
- Chromatography : Use RP-HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection. Validate linearity (R² ≥0.99) and LOD/LOQ (e.g., 0.1 µg/mL).
- Mass Spectrometry : Employ ESI-MS/MS in MRM mode for trace analysis in biological samples (e.g., plasma).
- Cross-Validation : Compare results with GC-MS or NMR quantification to rule out matrix interference .
Basic: What are the best practices for conducting a systematic literature review on this compound’s applications?
Answer:
- Database Selection : Use Scopus/Web of Science with search strings:
TITLE-ABS-KEY("this compound") AND (LIMIT-TO(SUBJAREA, "CHEM")). Apply filters for peer-reviewed articles (2015–2025). - Screening : Use PRISMA flow diagrams to document inclusion/exclusion criteria (e.g., exclude non-English studies).
- Thematic Analysis : Categorize findings into synthesis, bioactivity, and computational studies using tools like VOSviewer .
Advanced: What methodologies validate the proposed metabolic pathways of this compound in vivo?
Answer:
- Isotopic Labeling : Synthesize <sup>13</sup>C/<sup>2</sup>H-labeled analogs and track metabolites via LC-MS.
- Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) in rodent models to identify primary metabolic enzymes.
- Cross-Species Comparison : Compare metabolite profiles in human liver microsomes vs. rat plasma to assess translational relevance .
Basic: How should researchers handle discrepancies in NMR assignments for this compound derivatives?
Answer:
- Reference Standards : Acquire commercial standards or synthesize analogs with unambiguous structures (e.g., single-crystal XRD).
- 2D NMR : Use HSQC/HMBC to resolve overlapping signals. For example, distinguish fluorine-induced shifts (δ ~160 ppm in <sup>19</sup>F NMR) from aromatic protons.
- Collaborative Validation : Share raw FID files with third-party labs for independent processing .
Advanced: What interdisciplinary approaches enhance the development of this compound-based sensors?
Answer:
- Material Integration : Immobilize this compound on MOFs or graphene oxide for enhanced selectivity (e.g., Hg<sup>2+</sup> detection). Characterize via SEM/XPS.
- Optoelectronic Testing : Measure fluorescence quenching/efficiency in buffer vs. serum matrices.
- Machine Learning : Train models on spectral data to predict sensor performance under untested conditions (e.g., high ionic strength) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
